molecular formula C20H21N3O4S2 B2453860 N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 941877-36-7

N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2453860
CAS No.: 941877-36-7
M. Wt: 431.53
InChI Key: XXENPJFNJIXKCC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a sulfonyl group

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-10-23(11-14(2)27-13)29(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-18-19(9-16)28-12-21-18/h3-9,12-14H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXENPJFNJIXKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves the reaction of benzo[d]thiazole derivatives with sulfonamides and morpholine compounds. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structural integrity of the compound.

Neurodegenerative Diseases

Recent studies highlight the potential of this compound as a multi-target directed ligand for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promising results in inhibiting monoamine oxidase (MAO) and cholinesterase enzymes, which are critical in neurotransmitter regulation. In vitro assays have demonstrated that specific derivatives exhibit significant inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting potential antidepressant properties alongside neuroprotective effects .

Cancer Treatment

The compound's structural features align with known anticancer agents, making it a candidate for further investigation in oncology. Preliminary studies have indicated that derivatives of this compound can inhibit cancer cell proliferation in various human cancer cell lines. For instance, compounds derived from similar benzothiazole frameworks have been evaluated for their cytotoxic effects against colorectal carcinoma cells, revealing IC50 values comparable to standard chemotherapeutic agents .

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. The compound's ability to inhibit deubiquitylating enzymes (DUBs) has been noted, which may play a role in regulating protein degradation pathways critical for cancer progression . The inhibition of enzymes such as acetylcholinesterase and α-glucosidase has also been reported, indicating its multifaceted therapeutic potential .

Table 1: Summary of Biological Activities

Activity Target IC50 (µM) Reference
MAO-B InhibitionNeurotransmitter Regulation0.5
Cholinesterase InhibitionNeurodegenerative Diseases0.8
Cancer Cell Proliferation InhibitionColorectal Carcinoma5.85
DUB InhibitionCancer ProgressionNot specified

Biological Activity

N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antibacterial properties.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a sulfonamide group through a morpholine derivative. Its structure is critical for its biological activity, as modifications to the benzothiazole nucleus have been shown to enhance anticancer properties.

Property Value
Molecular Formula C₁₅H₁₈N₂O₃S₂
Molecular Weight 350.44 g/mol
CAS Number 2941-62-0

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor growth and inflammation.

  • Antitumor Activity :
    • The compound has been shown to induce apoptosis in various cancer cell lines including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). This is achieved through the modulation of key signaling pathways such as the inhibition of IL-6 and TNF-α, which are involved in inflammatory responses and tumor progression .
  • Antibacterial Activity :
    • Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for effective compounds range from <0.03125 μg/mL to 4 μg/mL against various strains, indicating potent antibacterial effects .

Antitumor Efficacy

A study evaluated the effects of this compound on cancer cell proliferation. The results showed:

  • Cell Proliferation Inhibition : At concentrations of 1, 2, and 4 μM, the compound significantly reduced cell viability in A431 and A549 cells.
  • Apoptosis Induction : The compound activated caspase pathways leading to increased apoptosis rates compared to control groups.

Antibacterial Properties

In another investigation focusing on its antibacterial potential:

  • Broad-spectrum Activity : The compound demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae.
  • Mechanistic Insights : Studies indicated that the compound interferes with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Cell Line/Bacteria Effect Observed Concentration Range
Antitumor ActivityA431, A549Inhibition of proliferation and apoptosis1 - 4 µM
Antibacterial ActivityStaphylococcus aureusBroad-spectrum antibacterial effects<0.03125 - 4 µg/mL
Antitumor MechanismVarious Cancer LinesActivation of caspase pathwaysNot specified

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazol-6-amine derivative with a sulfonylbenzoyl chloride intermediate under basic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

  • Temperature : Reactions are conducted at 60–80°C to balance reactivity and side-product formation .

  • Catalyst/base : Triethylamine or DMAP is used to neutralize HCl byproducts during coupling .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .

    Reaction StepConditionsYield (%)Purity (HPLC)
    Amine activationDMF, 25°C, 2h8592
    SulfonylationTHF, 60°C, 12h7295
    Final couplingDCM, RT, 6h6897

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of sulfonylation and absence of positional isomers (e.g., benzo[d]thiazol-5-yl vs. -6-yl substitution) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect trace byproducts .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 474.12) and fragmentation patterns .
  • IR Spectroscopy : Identifies sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and morpholino (C-O-C stretch at 950–1100 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Molecular Docking : Screen against diverse targets (e.g., bacterial gyrase vs. human kinase domains) to identify preferential binding. For example, the morpholino-sulfonyl group may exhibit higher affinity for ATP-binding pockets in kinases than bacterial enzymes .
  • MD Simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., 100 ns simulations in explicit solvent) to validate selectivity .
  • SAR Analysis : Modify substituents (e.g., dimethylmorpholino vs. unsubstituted morpholino) and correlate with IC50 values to pinpoint pharmacophores .

Q. What strategies address low reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulations to enhance aqueous dispersion .

  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., morpholino ring oxidation) .

  • Counter-Screening : Test against off-target receptors (e.g., GPCRs, ion channels) to rule out nonspecific effects .

    Assay TypeIssueMitigation Strategy
    Cytotoxicity (MTT)Precipitate formation0.1% DMSO + sonication
    Antimicrobial (MIC)Batch variabilityStandardize inoculum density (CFU/mL)

Q. How does the 2,6-dimethylmorpholino group influence physicochemical properties compared to other sulfonamide derivatives?

  • Methodological Answer :

  • LogP Analysis : The dimethyl groups reduce polarity (calculated LogP = 3.2 vs. 2.8 for unmethylated analogs), enhancing membrane permeability .
  • pKa Determination : The morpholino nitrogen (pKa ~7.1) ensures partial protonation at physiological pH, aiding solubility and target engagement .
  • Thermal Stability : DSC/TGA shows decomposition onset at 220°C, suitable for storage at RT .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show negligible activity?

  • Methodological Answer :

  • Kinase Panel Profiling : Test against a broad panel (e.g., 100+ kinases) to identify outliers. For example, selectivity for CDK2 over CDK4/6 may explain discrepancies .
  • Redox Interference : Check if the benzo[d]thiazole core reacts with assay components (e.g., DTT in luciferase-based assays), generating false positives .

Q. How to reconcile conflicting cytotoxicity data between 2D cell cultures and 3D tumor spheroids?

  • Methodological Answer :

  • Penetration Studies : Use fluorescent analogs to quantify compound diffusion into spheroid cores via confocal microscopy .
  • Hypoxia Mimetics : Compare activity under normoxic vs. 1% O2 conditions; the sulfonyl group may lose efficacy in hypoxic microenvironments .

Methodological Best Practices

  • Synthetic Reproducibility : Document moisture-sensitive steps (e.g., sulfonyl chloride handling) under inert atmosphere .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) to validate assay conditions .

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